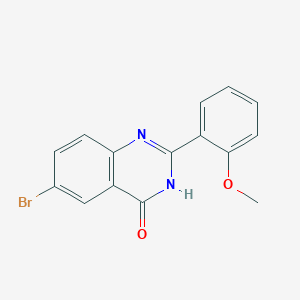
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position and a methoxyphenyl group at the 2nd position on the quinazolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and 2-methoxybenzoyl chloride.
Formation of Intermediate: The reaction between 2-aminobenzoic acid and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Bromination: The final step involves bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Oxidized products may include quinazolinone derivatives with altered oxidation states.
Reduction: Reduced products may include quinazolinone derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one involves its interaction with specific molecular targets. While detailed mechanisms are still under investigation, it is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors to alter signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to disease processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may alter its biological activity.
2-(2-Methoxyphenyl)quinazolin-4(3H)-one: Lacks the bromine atom, which may affect its reactivity and interactions.
6-Chloro-2-(2-methoxyphenyl)quinazolin-4(3H)-one: Substitutes chlorine for bromine, potentially changing its chemical properties.
Uniqueness
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one is unique due to the presence of both the bromine atom and the methoxyphenyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C15H11BrN2O2 |
|---|---|
Peso molecular |
331.16 g/mol |
Nombre IUPAC |
6-bromo-2-(2-methoxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-13-5-3-2-4-10(13)14-17-12-7-6-9(16)8-11(12)15(19)18-14/h2-8H,1H3,(H,17,18,19) |
Clave InChI |
PEGYTDAESVMPNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


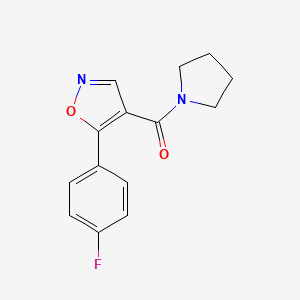
![3-[2-(Benzyloxy)-5-fluorophenyl]-2,2-dichlorocyclobutanone](/img/structure/B8283996.png)
![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol](/img/structure/B8283998.png)
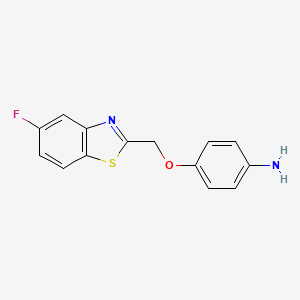
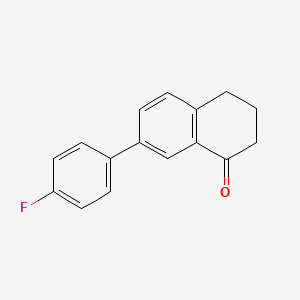
![(2S)-3-{[(3-chloro-4-methyl-5-sulfophenyl)carbamoyl]amino}-2-(methylamino)propanoic acid](/img/structure/B8284025.png)
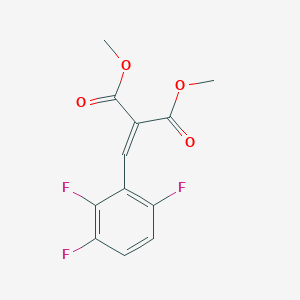
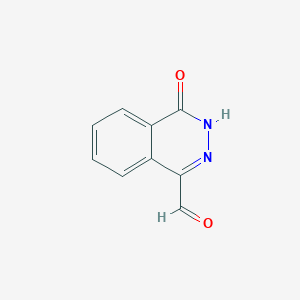
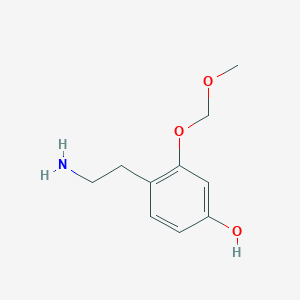

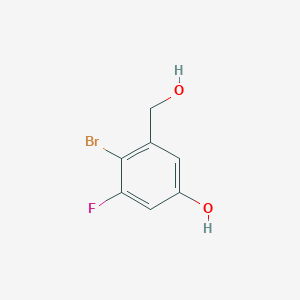

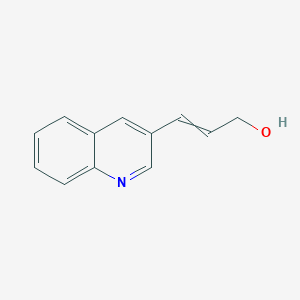
![1-[2-Amino-3-chloro-4-(2,2-dimethoxy-ethoxy)-phenyl]-ethanone](/img/structure/B8284102.png)
